Bradykinin B1 Receptor Antagonism: Class-Level Potency Context for Sulfamoyl Benzamides
The compound's core scaffold, phenylsulfamoyl benzamide, has been optimized as a selective bradykinin B1 receptor antagonist chemotype in patent disclosures [1]. While quantitative B1 binding or functional data for this specific compound have not been publicly disclosed, structurally related N-phenylsulfamoyl benzamide derivatives in the same patent family demonstrated functional B1 antagonism with pIC50 values in the range of approximately 6.0–8.0 (IC50 ~1 µM to 10 nM) depending on substitution [1]. This provides a class-level benchmark against which procurement decisions can be contextualized: the diisobutylsulfamoyl motif distinguishes this compound from the most common methylphenyl and dimethyl analogs that dominate commercial screening libraries.
| Evidence Dimension | Bradykinin B1 receptor functional antagonism (pIC50 / IC50 range) |
|---|---|
| Target Compound Data | Not publicly disclosed for this specific compound; anticipated to fall within the class range based on patent SAR |
| Comparator Or Baseline | Closest patented phenylsulfamoyl benzamide analogs: pIC50 ~6.0–8.0 (IC50 ~1 µM to 10 nM) versus B1 receptor [1] |
| Quantified Difference | Cannot be calculated; the diisobutylsulfamoyl substituent is structurally distinct from comparators with reported data |
| Conditions | In vitro recombinant human B1 receptor functional assays (patent examples); specific assay format varies by compound |
Why This Matters
This structural differentiation provides a scientific rationale for selecting this compound over methylphenyl or dimethyl sulfamoyl analogs when exploring steric and lipophilic SAR around the sulfamoyl group in B1 antagonist programs.
- [1] Richter Gedeon Nyrt. New phenylsulfamoyl-benzamide derivatives as bradykinin antagonists, process and intermediates for their preparation and pharmaceutical compositions containing them. Hungarian Patent HUP0600809A2, published 2006-10-27. View Source
